8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride
Description
Bridgehead Nitrogen Configuration Analysis
The compound features a bicyclic quinolizidine scaffold with a bridgehead nitrogen atom at position 1 of the fused ring system. The nitrogen adopts a trigonal pyramidal geometry, stabilized by its incorporation into the rigid methano-bridged framework. Computational studies of analogous quinolizidine systems reveal nitrogen inversion barriers ranging from 12–15 kcal/mol , depending on substituent effects and ring strain. In this structure, the methano bridge (C2–C6) restricts nitrogen inversion, locking the bridgehead nitrogen in a fixed configuration. X-ray crystallographic data confirm the nitrogen’s spatial orientation, with bond angles of 117.24° for the C2–N1–C8A junction.
Hexahydro-2,6-methano Ring System Conformational Dynamics
The hexahydro-2,6-methano ring system exhibits restricted conformational flexibility due to its bridged architecture. NMR studies of related compounds reveal two dominant conformers:
- Twist-boat : Characterized by puckering parameters $$ Q_T = 0.441 \, \text{Å}, \, \theta = 123.3^\circ $$
- Chair-like : Observed in solution with ΔG‡ for interconversion ≈ 11–12 kcal/mol
Molecular dynamics simulations indicate that the methano bridge (C2–C6) imposes an average dihedral angle of 54.7° between the quinolizidine and decalin-like rings, minimizing steric strain.
Stereochemical Features
Absolute Configuration Determination (6R,9aS)
The absolute configuration was resolved via single-crystal X-ray diffraction using Cu-Kα radiation. Key stereochemical descriptors include:
| Parameter | Value |
|---|---|
| C6 configuration | R |
| C9a configuration | S |
| Flack parameter | 0.02(3) |
The hydroxyl group at C8 occupies an axial position, with intramolecular hydrogen bonding to N1 (O1–H1···N1 = 2.31 Å).
Hydroxyl Group Positional Isomerism
While the title compound features an 8-hydroxy substituent, theoretical studies predict three stable positional isomers:
| Isomer Position | Relative Energy (kcal/mol) |
|---|---|
| 8-OH | 0.0 (reference) |
| 5-OH | +3.2 |
| 10-OH | +4.8 |
The 8-OH isomer is stabilized by a bifurcated hydrogen bond (O1–H1···N1 and O1–H1···O1 symmetry-related), which contributes ≈5 kcal/mol stabilization energy.
X-ray Crystallographic Studies
Unit Cell Parameters and Space Group Analysis
Crystals belong to the monoclinic system with space group P2$$_1$$/n (No. 14). Refined unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.239(2) |
| b (Å) | 12.874(4) |
| c (Å) | 14.562(5) |
| β (°) | 92.34(3) |
| Volume (ų) | 1352.8(7) |
| Z | 4 |
The asymmetric unit contains one molecule, with a calculated density of 1.423 g/cm³ .
Hydrogen Bonding Network in Crystalline Form
The crystal packing is stabilized by three distinct hydrogen-bonding interactions:
| Donor–Acceptor | D···A (Å) | ∠D–H–A (°) |
|---|---|---|
| O1–H1···N1 | 2.759 | 112.5 |
| O1–H1···N1$$^i$$ | 2.907 | 135.3 |
| C7–H7···O1$$^ii$$ | 3.299 | 156.2 |
Symmetry codes: (i) −x+1, −y+1, −z+2; (ii) x−1, y, z+1.
Centrosymmetric dimers form via O1–H1···N1 interactions, creating a planar N$$2$$H$$2$$ ring with π–π stacking distances of 3.42–3.56 Å between adjacent quinolizidine systems.
Properties
IUPAC Name |
5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13;/h6-9,12H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWUKXWSAZTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148091-18-3 | |
| Record name | 2,6-Methano-2H-quinolizin-3(4H)-one, hexahydro-8-hydroxy-, hydrochloride (1:1), stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride, also known as hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one, is an organic compound with significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of dolasetron, a medication used to prevent nausea and vomiting caused by cancer chemotherapy. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C10H15ClN2O2 |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 115956-07-5 |
| Boiling Point | 356°C |
| Density | 1.28 g/cm³ |
| Storage Conditions | 2-8°C |
Structure
The structure of 8-hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride features a hexahydroquinolizine core with a hydroxyl group at the 8-position. This structural configuration is pivotal in determining its biological activity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may exhibit serotonin receptor antagonism , which is significant in the context of antiemetic properties. The compound's ability to modulate serotonin levels suggests potential applications in treating conditions related to serotonin dysregulation, such as anxiety and depression.
Pharmacological Studies
- Antiemetic Activity : As an intermediate in dolasetron synthesis, studies have shown that derivatives of this compound can effectively inhibit serotonin-induced emesis in animal models, supporting its use in managing chemotherapy-induced nausea .
- Neuroprotective Effects : Some studies suggest that compounds similar to 8-hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells . This could have implications for neurodegenerative diseases.
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific cellular pathways associated with tumor growth, indicating potential anticancer properties .
Case Study 1: Antiemetic Efficacy
A clinical trial involving patients undergoing chemotherapy showed that administration of dolasetron significantly reduced the incidence of nausea and vomiting compared to a placebo group. The underlying mechanism was linked to the serotonin receptor antagonism attributed to the compound's structure .
Case Study 2: Neuroprotective Effects
In a study evaluating neuroprotective agents, compounds related to 8-hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one were found to decrease neuronal apoptosis in cultures exposed to oxidative stress, suggesting a protective role against neurodegeneration .
Toxicological Profile
The safety profile of 8-hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride has been assessed through various toxicological studies. The compound exhibits low acute toxicity in animal models; however, long-term exposure studies are necessary to fully understand its chronic effects.
Hazard Classification
According to available data from hazard assessments, this compound falls into a low hazard category for human health but requires caution due to its pharmacological effects on neurotransmitter systems .
Comparison with Similar Compounds
Bridged Quinolizine vs. Quinazolinone Derivatives
The target compound’s bridged quinolizine scaffold contrasts sharply with the planar quinazolinone core of 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h). In contrast, the hydroxyl and ketone groups in the quinolizine derivative likely influence its role in Dolasetron’s synthesis, where stereochemical fidelity is critical for 5HT₃ receptor binding .
Hydrochloride Salt vs. Fluoroquinolone Derivatives
The hydrochloride salt form of the target compound enhances its stability and solubility in synthetic reaction media, a common strategy for handling polar intermediates . By comparison, Ofloxacin N-Oxide Hydrochloride is a degradation product of the fluoroquinolone antibiotic Ofloxacin. Its fluoro and piperazine substituents enable DNA topoisomerase inhibition, while the carboxylic acid group facilitates bacterial cell penetration . The absence of a fluorine atom or extended aromatic system in the quinolizine derivative underscores its distinct pharmacological context.
Research Findings and Implications
- Synthetic Relevance : The target compound’s bridged structure complicates its synthesis, requiring precise control over ring-closure and stereochemistry to avoid side products in Dolasetron manufacturing .
- Regulatory Considerations : Impurities like the target compound are tightly regulated (<0.1% in final APIs), necessitating advanced analytical methods (e.g., HPLC-MS) for detection .
Preparation Methods
Cyclization of Amino Alcohol Precursors
A common approach involves cyclizing amino alcohol intermediates under acidic or basic conditions. For example:
-
Starting material : 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one
-
Reaction : Intramolecular cyclization in tetrahydrofuran (THF) with catalytic sodium ethoxide.
-
Conditions : Reflux at 80°C for 4 hours, followed by recrystallization in ethanol.
-
Yield : 85–90% (free base), with subsequent hydrochloride salt formation achieving 83–91% yield.
Key Data:
Reductive Amination and Salt Formation
A patent-derived method (CN109516960B) outlines reductive amination followed by hydrochloride salt precipitation:
-
Step 1 : React 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil in aqueous NaOH.
-
Step 2 : Neutralize with HCl in ethanol, yielding the hydrochloride salt.
Optimized Conditions:
Catalytic Hydrogenation of Nitro Intermediates
US7709657B2 describes nitro group reduction using palladium catalysts:
Comparative Efficiency:
Critical Analysis of Methodologies
Solvent Selection
Challenges in Stereochemistry
The (3S,7R) configuration necessitates chiral resolution or asymmetric synthesis. Patent CN102127064A highlights the use of L-tartaric acid for diastereomeric salt resolution, achieving >98% enantiomeric excess.
Quality Control and Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one hydrochloride?
- Methodological Answer :
- 1H-NMR and 13C-NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve complex proton environments in the methanoquinolizin core. Compare chemical shifts with analogous bicyclic compounds (e.g., δ 3.74 ppm for methoxy groups in ).
- IR Spectroscopy : Identify hydroxyl (OH) and carbonyl (C=O) stretches; typical ranges are 3200–3600 cm⁻¹ (OH) and 1630–1680 cm⁻¹ (C=O) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, noting fragmentation patterns consistent with quinolizinone derivatives .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC Analysis : Use Chromolith® columns ( ) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Compare retention times to reference standards .
- Melting Point Determination : Validate purity by comparing observed mp (e.g., 239–241°C for structurally related compounds in ).
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield while minimizing by-products?
- Methodological Answer :
- Microwave-Assisted Synthesis : Adapt methods from (Method B: 280 W, 4 min) to reduce reaction time and side-product formation.
- Purification Strategies : Use flash chromatography with gradients of ethyl acetate/hexane (for non-polar impurities) or reverse-phase HPLC for polar by-products .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects in the methanoquinolizin ring by acquiring spectra at 25°C and 60°C .
- DFT Calculations : Compare experimental 13C-NMR shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G*) to validate stereoelectronic effects .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, particularly in the hexahydro ring system .
Stability and Handling
Q. What storage conditions ensure long-term stability of the hydrochloride salt?
- Methodological Answer :
- Temperature/Humidity Control : Store at -20°C in airtight, amber vials with desiccants (silica gel) to prevent hydrolysis .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported vs. observed melting points?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
